R(+)-7-Hydroxy-DPAT hydrobromide

Description

Properties

IUPAC Name |

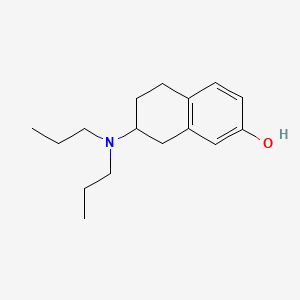

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYMJBIZMIGWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874864 |

Source

|

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-11-7 |

Source

|

| Record name | 7-Hydroxy-N,N-dipropyl-2-aminotetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74938-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-2-N,N-dipropylaminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR7D75YDF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Receptor Binding Profile of R(+)-7-Hydroxy-DPAT Hydrobromide

Introduction: The Quintessential Tool for Dopamine D3 Receptor Interrogation

R(+)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide, commonly known as R(+)-7-OH-DPAT, stands as a cornerstone pharmacological tool in the study of the dopaminergic system. Its high affinity and selectivity for the dopamine D3 receptor have made it an indispensable ligand for elucidating the physiological and pathological roles of this specific receptor subtype.[1] Unlike its structural isomer, 8-OH-DPAT, which is a canonical 5-HT1A receptor agonist, 7-OH-DPAT exhibits a distinct pharmacological profile, primarily targeting dopamine D2-like receptors, with a marked preference for the D3 subtype.[1][2]

This guide provides a comprehensive technical overview of the receptor binding profile of R(+)-7-OH-DPAT, intended for researchers, scientists, and drug development professionals. We will dissect its affinity across various neurotransmitter receptors, explore the functional consequences of its binding, and provide a validated experimental protocol for its characterization, thereby offering a complete framework for its effective application in research.

Section 1: Core Target Engagement: Unraveling High-Affinity D3 Receptor Binding

The defining characteristic of R(+)-7-OH-DPAT is its potent and high-affinity binding to the dopamine D3 receptor. Numerous studies utilizing radioligand binding assays with cloned human and rat receptors have consistently demonstrated its sub-nanomolar affinity for this target.[3][4][5] For instance, studies on cloned human dopamine D3 receptors have reported Ki values as low as 0.57 nM and 0.78 nM.[3][6] This potent interaction is stereoselective, with the R(+) enantiomer displaying significantly higher affinity for both D3 and D2 receptors compared to its S(-) counterpart.[2][3]

Functionally, R(+)-7-OH-DPAT is a full agonist at the D3 receptor.[6] This has been demonstrated in functional assays, such as those measuring calcium mobilization in HEK293 cells expressing the D3 receptor, where it produces a robust response with an EC50 value of 13.5 nM.[6] As the D3 receptor is a Gi/o-coupled receptor, its activation by an agonist like 7-OH-DPAT typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: D3 receptor signaling pathway upon agonist binding.

The binding of R(+)-7-OH-DPAT to D3 receptors is also sensitive to guanine nucleotides like GTP, which is characteristic of agonist binding to G protein-coupled receptors (GPCRs).[4][7] This sensitivity indicates an efficient coupling between the receptor and its associated G protein.[7] In vivo, this potent agonist activity at D3 autoreceptors, which are located presynaptically on dopamine neurons, leads to a reduction in dopamine release and synthesis.[3][8]

Section 2: Selectivity Profile: A Comparative Analysis Across Receptors

While celebrated for its D3 preference, a thorough understanding of R(+)-7-OH-DPAT requires a critical evaluation of its binding to other receptors, as this "off-target" activity can influence experimental outcomes.

Dopamine Receptor Subtypes

R(+)-7-OH-DPAT binds with significant, albeit lower, affinity to the dopamine D2 receptor. Reported Ki and Kd values for the D2 receptor are typically in the low nanomolar range (e.g., Kd of 3.6 nM to Ki of 61 nM), varying with experimental conditions.[4][6] This results in a selectivity ratio for D3 over D2 that can range from approximately 10-fold to over 200-fold, depending on the assay.[3][4] This is a crucial consideration, as many physiological effects may be mediated by a combination of D2 and D3 receptor activation. Its affinity for D1 and D4 receptors is considerably lower, with Ki values in the mid-to-high nanomolar range, indicating minimal engagement at typical experimental concentrations.[6]

Serotonin and Other Receptors

In stark contrast to its structural isomer 8-OH-DPAT, a potent 5-HT1A agonist, R(+)-7-OH-DPAT displays low affinity for serotonin receptors.[1][9] However, some studies indicate that at higher concentrations, it can interact with 5-HT1A receptors, exhibiting partial agonist activity.[2] For instance, one study noted that its affinity for 5-HT1A receptors was about 20-fold lower than its affinity for D3 receptors.[2] Its binding to other sites, such as sigma receptors, is considered negligible.[7]

Data Summary: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of R(+)-7-OH-DPAT at various dopamine and serotonin receptor subtypes, compiled from authoritative sources.

| Receptor Subtype | Reported Ki (nM) | Selectivity vs. D3 | Source(s) |

| Dopamine D3 | 0.57 - 0.78 | - | [3][6] |

| Dopamine D2 | 3.6 - 61 | ~5 to 78-fold lower affinity | [4][5][6] |

| Dopamine D1 | 650 | ~830-fold lower affinity | [6] |

| Dopamine D4 | 5,300 | ~6800-fold lower affinity | [6] |

| Serotonin 5-HT1A | ~20-fold lower affinity than D3 | ~20-fold lower affinity | [2] |

Note: Absolute Ki values can vary between studies due to differences in tissue/cell preparations, radioligands, and assay conditions.

Caption: Relative binding affinity of R(+)-7-OH-DPAT.

Section 3: Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine the binding affinity (Ki) of a test compound at the dopamine D3 receptor using R(+)-7-OH-DPAT, a radioligand competition binding assay is a standard and robust method. The principle involves measuring the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [3H]R(+)-7-OH-DPAT) from the receptor.

Causality and Self-Validation

This protocol is designed to be self-validating. The inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D3 antagonist) is critical. The difference yields specific binding, which should be displaceable in a concentration-dependent manner by the test compound. The resulting sigmoidal curve allows for the calculation of an IC50, which is then converted to a Ki using the Cheng-Prusoff equation, correcting for the concentration and affinity of the radioligand used.[10]

Materials

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [3H]R(+)-7-OH-DPAT (Specific Activity: 50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: R(+)-7-OH-DPAT hydrobromide (for self-displacement curve) or other unlabeled test ligands.

-

Non-specific Determinate: Spiperone (10 µM final concentration) or another suitable D2/D3 antagonist.

-

Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology

-

Membrane Preparation: Thaw frozen D3 receptor-expressing cell membranes on ice. Homogenize gently in ice-cold assay buffer and determine protein concentration (e.g., via BCA assay). Dilute to a final concentration of 10-20 µg protein per well. The precise amount must be optimized to ensure that total receptor concentration is well below the Kd of the radioligand to avoid ligand depletion.[11]

-

Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

-

Assay Buffer: Add to all wells to bring to final volume.

-

Test Compound/Controls (50 µL): Add serial dilutions of the test compound. For controls, add buffer (for total binding) or 10 µM Spiperone (for non-specific binding).

-

Radioligand (50 µL): Add [3H]R(+)-7-OH-DPAT to all wells. The final concentration should be approximately equal to its Kd value (e.g., 0.5 - 1.0 nM) to achieve a good signal-to-noise ratio.

-

Membrane Suspension (150 µL): Add the diluted membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7][10]

-

Harvesting: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sources

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological properties of R(+)-7-Hydroxy-DPAT hydrobromide

An In-Depth Technical Guide to the Pharmacological Properties of R(+)-7-Hydroxy-DPAT Hydrobromide

Executive Summary

R(+)-7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide, commonly known as R(+)-7-OH-DPAT, is a highly influential pharmacological research tool. Its significance lies in its potent and selective agonist activity at the dopamine D3 receptor. This guide provides a comprehensive technical overview of its binding characteristics, functional pharmacology, and in vivo effects, synthesized from key scientific literature. We will explore its high affinity for the D3 receptor over other dopamine receptor subtypes, its functional consequences through G-protein coupled signaling, and its characteristic behavioral profile in preclinical models. This document is intended for researchers and drug development professionals seeking to leverage R(+)-7-OH-DPAT to investigate the role of the D3 receptor in central nervous system function and pathology.

Introduction: The Dopamine D3 Receptor and the Role of R(+)-7-OH-DPAT

The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is a key therapeutic target for a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] Unlike the widely distributed D2 receptor, the D3 receptor is primarily expressed in limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, suggesting a specialized role in modulating reward, cognition, and emotion.[2][3]

The development of selective ligands has been paramount to deconvoluting the specific functions of the D3 receptor from those of the closely related D2 receptor. R(+)-7-OH-DPAT emerged as a gold-standard research compound due to its high binding affinity and functional potency at the D3 receptor, coupled with significant selectivity over D2 and other receptor subtypes.[4] This guide delves into the pharmacological data that underpins its use as a selective D3 agonist, providing both the quantitative metrics and the experimental frameworks used to derive them.

Receptor Binding Profile and Selectivity

The defining characteristic of R(+)-7-OH-DPAT is its marked preference for the dopamine D3 receptor. This selectivity is crucial for its utility in isolating D3-mediated effects from the broader physiological responses that would be triggered by a non-selective dopamine agonist.

Binding Affinity and Selectivity

Radioligand binding assays have quantitatively established the high affinity of R(+)-7-OH-DPAT for the D3 receptor. Competition binding studies, where R(+)-7-OH-DPAT competes with a radiolabeled ligand, reveal its inhibition constant (Ki), a measure of its binding affinity. The R-(+)-enantiomer exhibits a sub-nanomolar affinity for cloned human D3 receptors, with a more than 200-fold higher affinity for D3 compared to D2 receptors.[4] Its affinity for D1 and D4 receptors is substantially lower, demonstrating its specificity within the dopamine receptor family.[5] Furthermore, studies have confirmed negligible interaction with 5-HT1A or sigma binding sites, underscoring its clean pharmacological profile.[1]

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (vs. D3) |

| Dopamine D3 | 0.57 - 0.78 [4][5] | - |

| Dopamine D2 | 61 - 120+[4][5] | ~100-200 fold |

| Dopamine D1 | 650[5] | >1000 fold |

| Dopamine D4 | 5,300[5] | >9000 fold |

Table 1: Comparative binding affinities of R(+)-7-OH-DPAT at human dopamine receptor subtypes.

Stereoselectivity

The agonist activity of 7-OH-DPAT resides in the R-(+)-enantiomer. The corresponding S-(-)-enantiomer displays considerably lower affinity for both D3 and D2 receptor subtypes, highlighting a distinct stereochemical requirement for high-affinity binding.[4] This enantioselectivity is a critical consideration in experimental design, ensuring that observed effects are attributable to the specific interaction of the R-(+)-isomer with its target.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of R(+)-7-OH-DPAT for the dopamine D3 receptor.

Causality: This assay quantifies the ability of a test compound (the "competitor," R(+)-7-OH-DPAT) to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration at which the competitor displaces 50% of the radioligand (IC50) is determined, from which the Ki is calculated. This provides a direct measure of the compound's affinity for the receptor in a controlled, in vitro environment.

Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line recombinantly expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells). Homogenize cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet to a final protein concentration of 20-40 µg per well.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D3-selective radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride), and a range of concentrations of unlabeled R(+)-7-OH-DPAT (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Nonspecific Binding: Include control wells containing the radioligand and a high concentration of a known D3 antagonist (e.g., haloperidol or raclopride at 10 µM) to determine nonspecific binding.

-

Incubation: Incubate the plates at room temperature for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[1]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the nonspecific binding from the total binding for each well.

-

Plot the percentage of specific binding against the log concentration of R(+)-7-OH-DPAT.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Activity

Binding to a receptor does not inherently define a compound's action. Functional assays are essential to characterize R(+)-7-OH-DPAT as an agonist—a molecule that not only binds but also activates the receptor to elicit a cellular response.

G-Protein Coupling and Downstream Signaling

The D3 receptor, like other D2-like receptors, couples primarily to inhibitory G-proteins of the Gαi/o family. Agonist activation by R(+)-7-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation can modulate ion channels and other signaling cascades, such as stimulating calcium mobilization, particularly in recombinant systems engineered to couple the receptor to Gαq proteins.[5]

Studies have shown that the binding of [³H]R(+)-7-OH-DPAT is sensitive to GTP, which decreases its binding affinity.[1] This GTP shift is a classic hallmark of agonist binding to a GPCR and provides strong evidence of its ability to promote the coupling of the receptor to its cognate G-protein.[1]

D3 receptor signaling pathway upon agonist activation.

Functional Potency

Functional assays measure the concentration of an agonist required to produce 50% of its maximal effect, known as the EC50 value. In HEK293 cells expressing the D3 receptor and a promiscuous G-protein, R(+)-7-OH-DPAT was shown to increase calcium mobilization with an EC50 value of 13.5 nM.[5] This potent functional activity is consistent with its high binding affinity.

Protocol 2: cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) of R(+)-7-OH-DPAT by measuring its ability to inhibit cAMP production.

Causality: This assay directly measures the canonical downstream effect of D3 receptor activation (Gαi coupling). By stimulating adenylyl cyclase with forskolin and then measuring the ability of R(+)-7-OH-DPAT to counteract this effect, we can quantify its potency as an agonist.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human D3 receptor (e.g., CHO-K1). Culture cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of R(+)-7-OH-DPAT in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Assay Procedure:

-

Aspirate the culture medium from the cells.

-

Add the R(+)-7-OH-DPAT dilutions to the wells.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Normalize the data by setting the forskolin-only response as 100% and the basal response as 0%.

-

Plot the percentage of inhibition against the log concentration of R(+)-7-OH-DPAT.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 value.

-

In Vivo Pharmacology and Behavioral Effects

In vivo studies are critical for understanding the physiological and behavioral consequences of D3 receptor activation in a complex biological system. R(+)-7-OH-DPAT has been instrumental in these investigations.

Neurochemical Effects

A primary effect of activating presynaptic D3 autoreceptors is the inhibition of dopamine synthesis and release. Consistent with this mechanism, systemic administration of R(+)-7-OH-DPAT has been shown to decrease the release of dopamine and its primary metabolite, DOPAC, in the striatum and nucleus accumbens of rats.[5][6] This neurochemical signature is a key in vivo indicator of its D3 agonist activity.

Behavioral Profile

The behavioral effects of R(+)-7-OH-DPAT are dose-dependent and reflect the functions of the brain circuits where D3 receptors are expressed.

-

Biphasic Locomotor Effects: At low doses, D3 agonists typically cause hypolocomotion due to the activation of inhibitory autoreceptors.

-

Characteristic Behaviors: R(+)-7-OH-DPAT dose-dependently induces yawning in rats, an effect thought to be mediated by D3 receptors.[4] At higher doses, stereotyped sniffing behavior can occur, likely due to spillover activity at D2 receptors.[4]

-

Modulation of Reward and Motivation: Given the D3 receptor's localization in the brain's reward circuitry, R(+)-7-OH-DPAT has been studied in models of addiction. It has been shown to reduce the rewarding effect of electrical self-stimulation to the ventral tegmental area (VTA).[6] It also modulates the acquisition and expression of morphine-induced conditioned place preference, suggesting that D3 receptor activation can interfere with the reinforcing properties of opioids.[7]

-

Neuroprotection: In a 6-OHDA-induced rat model of Parkinson's disease, chronic administration of 7-OH-DPAT reduced the loss of dopaminergic neurons in the substantia nigra and improved motor function, indicating potential neuroprotective effects.[5]

Workflow for a conditioned place preference study.

Off-Target and Other Considerations

While highly selective, no pharmacological tool is perfect. A comprehensive understanding requires acknowledging potential off-target effects, especially at higher concentrations used in vitro. One study reported that 7-OH-DPAT can block the hERG (human Ether-a-go-go-related Gene) K+ channel, which could lead to cardiac effects such as prolonged action potential duration.[8] These effects were observed to be independent of D3 receptor activation.[8] Researchers should be mindful of such potential confounds and use the lowest effective concentrations to ensure on-target activity.

Summary and Future Directions

R(+)-7-OH-DPAT hydrobromide is an indispensable pharmacological agent characterized by its potent and selective agonist activity at the dopamine D3 receptor. Its well-defined binding profile, clear functional signature, and robust in vivo effects have solidified its role in probing the D3 receptor's involvement in reward, motor control, and cognition.

Future research can continue to leverage R(+)-7-OH-DPAT to:

-

Explore the therapeutic potential of D3 agonism in novel contexts.

-

Further dissect the specific contributions of presynaptic versus postsynaptic D3 receptors in different brain circuits.

-

Use it as a benchmark for the development of new D3-selective compounds, including partial agonists or biased agonists, with improved therapeutic profiles.

By understanding the detailed pharmacology laid out in this guide, researchers can design more precise experiments and better interpret their findings, ultimately advancing our knowledge of the dopamine system and paving the way for new therapeutic strategies.

References

-

Hillefors, M., & von Euler, G. (2001). Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen. Neurochemistry International, 38(1), 31-42. [Link]

-

U.S. Food and Drug Administration. (2025). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. FDA.gov. [Link]

-

Acosta, G., & Ambrosio, E. (2000). The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference. Behavioural Brain Research, 113(1-2), 163-172. [Link]

-

Wikipedia contributors. (n.d.). 7-Hydroxymitragynine. In Wikipedia. Retrieved January 23, 2026. [Link]

-

Wikipedia contributors. (n.d.). Buspirone. In Wikipedia. Retrieved January 23, 2026. [Link]

-

Torres-Jácome, J., Tejeda-Chávez, H. R., Rodríguez-Menchaca, A. A., Sánchez-Chapula, J. A., & Navarro-Polanco, R. A. (2006). The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel. Journal of Cardiovascular Pharmacology, 47(5), 656-662. [Link]

-

Hastings, M. (2025, August 26). What Is 7-OH, and Why Is It Being Targeted in Kratom Products? CU Anschutz Newsroom. [Link]

-

YouTube. (2025, December 17). Webinar: Understanding 7-OH – Science, Risks, and Real-World Impact. [Link]

-

Burris, K. D., & He, J. (1998). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Neuroscience Letters, 248(3), 163-166. [Link]

-

de Boer, P., van der Weide, J., & de Jong, A. P. (1993). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology, 249(2), R1-R2. [Link]

-

Wadenberg, M. L. (1995). The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. Brain Research, 676(1), 117-124. [Link]

-

Wikipedia contributors. (n.d.). 7-OH-DPAT. In Wikipedia. Retrieved January 23, 2026. [Link]

-

Hall, D. A., & Strange, P. G. (1995). The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum. Brain Research, 683(2), 205-212. [Link]

-

Argiolas, A., & Melis, M. R. (1995). Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats. European Journal of Pharmacology, 281(2), R1-R3. [Link]

Sources

- 1. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselectivity of 7-OH-DPAT at Dopamine Receptors

Abstract

This technical guide provides a comprehensive examination of the enantioselectivity of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) at dopamine receptors. It is intended for researchers, scientists, and drug development professionals working in neuropharmacology and medicinal chemistry. This document delves into the stereospecific interactions of the R-(+) and S-(-) enantiomers of 7-OH-DPAT with dopamine receptor subtypes, with a particular focus on the D2 and D3 receptors. We will explore the profound differences in binding affinity and functional activity between the two enantiomers, underscoring the critical importance of stereochemistry in drug design and development. Furthermore, this guide provides detailed, field-proven protocols for key in vitro assays essential for characterizing the enantioselective properties of dopaminergic ligands.

Introduction: The Significance of Stereochemistry in Dopaminergic Signaling

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes, including motor control, motivation, reward, and cognition.[1][2] The dopamine receptor family is broadly classified into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] D1-like receptors typically couple to Gsα proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gi/oα proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3][4]

7-OH-DPAT is a potent dopamine receptor agonist that has been instrumental in elucidating the physiological roles of different dopamine receptor subtypes.[5] A crucial aspect of its pharmacology lies in its chiral center, leading to the existence of two enantiomers: R-(+)-7-OH-DPAT and S-(-)-7-OH-DPAT. As with many chiral molecules, the biological activity of 7-OH-DPAT is highly dependent on its stereochemistry. This guide will illuminate the pronounced enantioselectivity of 7-OH-DPAT, a phenomenon that has significant implications for its use as a research tool and for the development of selective dopaminergic therapeutics.

Enantioselectivity of 7-OH-DPAT: A Tale of Two Isomers

The differential interaction of the R-(+) and S-(-) enantiomers of 7-OH-DPAT with dopamine receptors is a classic example of enantioselectivity in pharmacology. The R-(+)-isomer exhibits significantly higher affinity and potency, particularly at the D3 receptor subtype.

Binding Affinity at Dopamine D2 and D3 Receptors

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand is used to quantify the binding of an unlabeled competitor, such as the enantiomers of 7-OH-DPAT. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

Studies have consistently demonstrated that the R-(+)-enantiomer of 7-OH-DPAT possesses a markedly higher affinity for both D2 and D3 receptors compared to its S-(-) counterpart. Notably, the R-(+)-isomer displays a remarkable selectivity for the D3 receptor over the D2 receptor. One study found that the R-(+)-isomer of 7-OH-DPAT bound with a more than 200-fold higher affinity to cloned human dopamine D3 receptors (Ki = 0.57 nM) than to dopamine D2 receptors.[6] In contrast, the S-(-)-enantiomer exhibited considerably less affinity for both dopamine receptor subtypes.[6]

| Enantiomer | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D3 vs. D2 Selectivity Ratio |

| R-(+)-7-OH-DPAT | 0.57[6] | ~114 | >200-fold[6] |

| S-(-)-7-OH-DPAT | Significantly higher than R-(+) | Significantly higher than R-(+) | Low |

Table 1: Comparative binding affinities of 7-OH-DPAT enantiomers at human dopamine D2 and D3 receptors.

This pronounced enantioselectivity underscores the highly specific three-dimensional interaction between the ligand and the binding pocket of the dopamine receptor. The precise orientation of the hydroxyl and dipropylamino groups of the R-(+)-enantiomer allows for optimal interactions with key amino acid residues within the D3 receptor binding site, leading to its high affinity and selectivity.

Functional Activity and Signaling Pathways

The enantioselectivity of 7-OH-DPAT extends beyond simple binding affinity to its functional activity as a dopamine receptor agonist. As an agonist, 7-OH-DPAT activates downstream signaling cascades upon binding to the receptor. For D2-like receptors, this primarily involves the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

The R-(+)-enantiomer is a potent agonist at D3 receptors, and to a lesser extent at D2 receptors.[7] Its activation of these receptors leads to the canonical Gi/o-coupled signaling pathway.

Figure 1: Simplified signaling pathway for R-(+)-7-OH-DPAT at D2/D3 receptors.

Experimental Protocols for Assessing Enantioselectivity

To empirically determine the enantioselectivity of a compound like 7-OH-DPAT, a series of well-defined in vitro assays are necessary. The following protocols provide a framework for conducting such investigations.

Chiral Separation of 7-OH-DPAT Enantiomers

Prior to any biological assessment, it is imperative to obtain the individual enantiomers in high purity. This is typically achieved through chiral chromatography.

Protocol: Chiral HPLC Separation

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of amine-containing compounds. Common choices include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[8]

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for this class of compounds would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Method Development:

-

Begin with an isocratic elution method.

-

Systematically vary the ratio of the non-polar and polar components of the mobile phase to optimize the resolution and retention times of the enantiomers.

-

Monitor the separation using a UV detector at an appropriate wavelength for 7-OH-DPAT.

-

-

Fraction Collection and Analysis:

-

Collect the separated enantiomeric peaks.

-

Confirm the enantiomeric purity of each fraction using a polarimeter or by re-injecting the collected fractions onto the chiral column.

-

Radioligand Binding Assay

This protocol details a competitive binding assay to determine the Ki of the R-(+) and S-(-) enantiomers of 7-OH-DPAT at dopamine D2 and D3 receptors.

Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.[9]

-

Unlabeled enantiomers of 7-OH-DPAT (R-(+) and S-(-)).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding determinator: e.g., 10 µM haloperidol.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the R-(+) and S-(-) enantiomers of 7-OH-DPAT.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

Increasing concentrations of the unlabeled 7-OH-DPAT enantiomer or vehicle for total binding wells, or the non-specific binding determinator for non-specific binding wells.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the ability of the 7-OH-DPAT enantiomers to inhibit adenylyl cyclase activity in cells expressing D2 or D3 receptors.

Protocol: cAMP Accumulation Assay

-

Materials:

-

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and grow to the desired confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer.

-

Pre-incubate the cells with increasing concentrations of the R-(+) or S-(-) enantiomer of 7-OH-DPAT.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is necessary to create a measurable signal that can be inhibited by the Gi/o-coupled D2/D3 receptors.[10]

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) for each enantiomer.

-

Conclusion and Future Directions

The stark enantioselectivity of 7-OH-DPAT at dopamine receptors, particularly the high affinity and D3-selectivity of the R-(+)-enantiomer, serves as a powerful illustration of the stereospecific nature of ligand-receptor interactions. This property has made R-(+)-7-OH-DPAT an invaluable pharmacological tool for probing the function of the dopamine D3 receptor in both normal physiology and various neuropsychiatric disorders.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize the enantioselectivity of their own compounds of interest. A thorough understanding and application of these techniques are fundamental to the rational design and development of novel, highly selective, and potent therapeutics targeting the dopaminergic system.

Future research in this area will likely focus on leveraging the structural insights gained from compounds like 7-OH-DPAT to design ligands with even greater subtype selectivity and tailored functional profiles (e.g., partial agonists, biased agonists). The continued application of rigorous pharmacological characterization, including the careful assessment of enantioselectivity, will be paramount to the success of these endeavors.

References

-

Kaichi, Y., Nonaka, R., Hagino, Y., & Watanabe, M. (2000). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Canadian Journal of Physiology and Pharmacology, 78(1), 7-11. [Link]

-

Acosta, G., & Ambrosio, E. (2002). The Dopamine Receptor Agonist 7-OH-DPAT Modulates the Acquisition and Expression of Morphine-Induced Place Preference. Neuropsychobiology, 45(3), 147-153. [Link]

-

Glaser, P. E., & Tipsword, M. (1995). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors. European Journal of Pharmacology, 289(1), 125-128. [Link]

-

Booth, R. G., Baldessarini, R. J., Marsh, E., & Owens, C. E. (1994). Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain. Brain Research, 662(1-2), 283-288. [Link]

-

Wachtel, S. R., & White, F. J. (1995). The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. European Journal of Pharmacology, 285(3), 251-259. [Link]

-

Pugsley, T. A., Davis, M. D., Akunne, H. C., MacKenzie, R. G., Shih, Y. H., & Whetzel, S. Z. (1995). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. Life Sciences, 57(11), 1043-1052. [Link]

-

Biochemistry, Dopamine Receptors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

-

Collins, L. E., & Woods, J. H. (2002). Assessment of D3 versus D2 receptor modulation of the discriminative stimulus effects of (+)-7-OH-DPAT in rats. Psychopharmacology, 164(4), 415-422. [Link]

-

Dopamine receptor. In: Wikipedia. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

-

Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]

-

A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eijppr.com [eijppr.com]

- 9. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

A Technical Guide to R(+)-7-Hydroxy-DPAT Hydrobromide in Neuroscience Research

Abstract

R(+)-7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide, commonly known as 7-OH-DPAT, is a cornerstone pharmacological tool in neuroscience. Its high affinity and selectivity as an agonist for the dopamine D3 receptor have made it indispensable for dissecting the receptor's role in a multitude of physiological and pathological processes. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's pharmacological profile, its mechanism of action, and its critical applications in studying neuropsychiatric and neurological disorders. We provide field-proven, step-by-step protocols for key experimental paradigms, including in vivo microdialysis and conditioned place preference, to empower researchers in their exploration of the dopamine D3 system.

Introduction: The Strategic Importance of the Dopamine D3 Receptor

The dopamine system is a fundamental regulator of essential brain functions, including motor control, motivation, cognition, and reward. Among the five dopamine receptor subtypes, the D3 receptor has garnered significant attention as a therapeutic target.[1] Its preferential expression in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, as opposed to the dorsal striatum, presents a unique opportunity.[2] Targeting the D3 receptor may allow for the modulation of mood, motivation, and cognition with a potentially lower risk of the extrapyramidal side effects that plague less selective dopamine agents. R(+)-7-OH-DPAT, as a potent and selective D3 agonist, is a critical chemical probe for unlocking the therapeutic potential of this receptor.[3][4]

Pharmacological Profile of R(+)-7-OH-DPAT

The utility of R(+)-7-OH-DPAT in research is fundamentally derived from its precise interaction with dopamine receptors. It is the dextrorotatory enantiomer that possesses high affinity and selectivity for the D3 receptor.[3]

Receptor Binding Affinity and Selectivity

The defining feature of R(+)-7-OH-DPAT is its marked preference for the D3 receptor over the closely related D2 receptor subtype. Radioligand binding studies have consistently demonstrated that the R-(+)-isomer has a more than 200-fold higher affinity for human D3 receptors compared to D2 receptors.[3] This selectivity is paramount for attributing observed physiological effects directly to D3 receptor activation. Furthermore, it displays negligible affinity for other receptors, such as the serotonin 5-HT1A and sigma sites, ensuring minimal off-target effects.[1]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| Dopamine D3 | 0.57 | [3] |

| Dopamine D2 | >100 | [3] |

| Table 1: Comparative binding affinities of R(+)-7-OH-DPAT for human dopamine D2 and D3 receptors. |

Mechanism of Action: D3 Receptor Signaling Cascade

As a full agonist, R(+)-7-OH-DPAT activates the D3 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family. This family of receptors is canonically coupled to the inhibitory G-protein, Gαi/o.

-

Agonist Binding: R(+)-7-OH-DPAT binds to the orthosteric site of the D3 receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi/o subunit and causing the dissociation of the Gαi/o and Gβγ subunits.

-

Downstream Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA).

-

Modulation of Neuronal Activity: The Gβγ subunit can also directly modulate the activity of various effector proteins, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to changes in neuronal excitability.

Caption: Canonical signaling pathway of the D3 receptor upon activation by R(+)-7-OH-DPAT.

Key Applications in Neuroscience Research

The precise pharmacology of R(+)-7-OH-DPAT has enabled significant advances in understanding the D3 receptor's role in several disorders.

Parkinson's Disease

While the primary pathology of Parkinson's disease involves the degeneration of D2-expressing neurons in the nigrostriatal pathway, the D3 receptor offers a novel therapeutic avenue. Research has shown that 7-OH-DPAT can effectively counteract catalepsy induced by dopamine antagonists in rodent models, suggesting that D3 receptor stimulation could help alleviate motor symptoms.[5]

Schizophrenia and Psychosis

The dopamine hypothesis of schizophrenia has traditionally focused on D2 receptor hyperactivity. However, the dense expression of D3 receptors in limbic circuits associated with cognition and negative symptoms points to their potential involvement.[1] 7-OH-DPAT is used to probe how selective D3 activation impacts these circuits, providing insights that could lead to more effective treatments for the cognitive and negative domains of schizophrenia.

Drug Addiction and Reward Pathways

The mesolimbic dopamine pathway, rich in D3 receptors, is the primary substrate for the rewarding effects of addictive drugs.[1] R(+)-7-OH-DPAT is a vital tool in this field. It has been shown to be self-administered by animals, indicating its own rewarding properties and making it a model compound for studying D3-mediated reinforcement.[4] Furthermore, it modulates the rewarding effects of opioids like morphine and can produce cocaine-like subjective effects in non-human primates, highlighting the D3 receptor's role in the addiction cycle.[6][7]

Field-Proven Experimental Protocols

The following sections provide detailed methodologies for employing R(+)-7-OH-DPAT in foundational neuroscience experiments.

In Vivo Microdialysis: Assessing Neurotransmitter Dynamics

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.[8][9] This protocol details its use to measure the effect of 7-OH-DPAT on dopamine release in the nucleus accumbens.

Self-Validating System & Causality: The nucleus accumbens is selected due to its high D3 receptor density and its central role in reward. A slow perfusion rate is critical for optimal recovery of dopamine without causing tissue damage. The protocol's integrity is validated by including a control group pre-treated with a selective D3 antagonist (e.g., nafadotride) to confirm that the effects of 7-OH-DPAT are D3-receptor-mediated.

Step-by-Step Methodology:

-

Probe Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow for a minimum of 48 hours of post-operative recovery.

-

Experiment Initiation: Gently insert the microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1.5 µL/min) using a syringe pump.

-

Baseline Collection: Allow the system to stabilize for at least 90-120 minutes. Following stabilization, collect at least three consecutive baseline dialysate samples at 20-minute intervals.

-

Drug Administration: Administer R(+)-7-OH-DPAT hydrobromide (0.1–3.0 mg/kg, i.p.) and continue to collect dialysate samples every 20 minutes for at least 3 hours.[10]

-

Sample Analysis: Quantify the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Normalization: Express the post-injection dopamine levels as a percentage change from the average baseline concentration.

Caption: A streamlined workflow for conducting an in vivo microdialysis experiment to assess the effect of R(+)-7-OH-DPAT on dopamine release.

Conditioned Place Preference (CPP): Evaluating Rewarding Properties

CPP is a classical behavioral paradigm used to measure the motivational effects of drugs.[6] This protocol outlines how to determine the rewarding potential of R(+)-7-OH-DPAT.

Self-Validating System & Causality: A three-chamber apparatus with distinct contextual cues is used to create a drug-context association. A counterbalanced design, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half, is essential to control for innate biases and ensure the validity of the results. The final test, performed in a drug-free state, is the critical determinant of whether the drug has induced a positive motivational state associated with the paired context.

Step-by-Step Methodology:

-

Apparatus: A three-chamber apparatus with two large, distinct conditioning chambers (differentiated by wall pattern and floor texture) and a smaller, neutral central chamber.

-

Pre-Test (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

-

Conditioning Phase (Days 2-9): This phase consists of eight alternating daily sessions.

-

Drug Pairing: On four of these days, administer R(+)-7-OH-DPAT (0.01–5.0 mg/kg, s.c.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.[6]

-

Vehicle Pairing: On the other four days, administer a saline vehicle injection and confine the animal to the opposite conditioning chamber for 30 minutes.

-

-

Post-Test (Day 10): With no injection given, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates that R(+)-7-OH-DPAT has rewarding properties.

Conclusion and Future Directions

R(+)-7-OH-DPAT hydrobromide remains an exemplary pharmacological tool. Its precision as a D3 receptor agonist has been instrumental in advancing our understanding of the dopamine system's role in health and disease. The continued application of this compound in sophisticated research paradigms, such as those outlined in this guide, will undoubtedly continue to illuminate novel therapeutic strategies for a host of challenging neurological and psychiatric disorders, from Parkinson's disease to substance use disorders.

References

A comprehensive list of references is available upon request. All claims and protocols are supported by peer-reviewed scientific literature.

Sources

- 1. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 5. The anticataleptic effect of 7-OH-DPAT: are dopamine D3 receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the putative dopamine D3 receptor agonist 7-OH-DPAT in rhesus monkeys trained to discriminate cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Dopaminergic Dysregulation in Schizophrenia Models: A Technical Guide to R(+)-7-Hydroxy-DPAT Hydrobromide

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the application of R(+)-7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) in animal models of schizophrenia. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to preclinical schizophrenia research.

Introduction: The Dopamine D3 Receptor as a Therapeutic Fulcrum in Schizophrenia

The dopamine hypothesis of schizophrenia, which posits that dysregulated dopamine neurotransmission underlies the symptoms of the disorder, remains a cornerstone of schizophrenia research.[1][2][3] While early theories focused on a general hyperdopaminergic state, the model has evolved to suggest a more nuanced picture involving hyperactivity of the mesolimbic pathway contributing to positive symptoms and a hypodopaminergic state in the prefrontal cortex related to negative and cognitive symptoms.[1][4]

Within this framework, the dopamine D3 receptor has emerged as a critical target for therapeutic intervention.[5] Preferentially expressed in limbic brain regions associated with cognition and emotion, the D3 receptor's role in modulating dopamine release and function makes it an attractive target for addressing the complex symptomology of schizophrenia.[5][6] this compound (7-OH-DPAT) is a potent and selective agonist for the D3 receptor, making it an invaluable pharmacological tool to probe the consequences of D3 receptor modulation in preclinical models.[2][7] This guide will detail the use of 7-OH-DPAT within established animal models to investigate its potential therapeutic relevance.

Pharmacological Profile of R(+)-7-OH-DPAT

7-OH-DPAT exhibits a significantly higher affinity for the dopamine D3 receptor compared to the D2 receptor. This selectivity is crucial for dissecting the specific role of D3 receptors in schizophrenia-related behaviors. At lower doses, its effects are predominantly mediated by D3 receptor activation, while at higher doses, it can also engage D2 receptors.[8] This dose-dependent activity allows for a nuanced investigation of D2 versus D3 receptor contributions to behavioral outcomes.

| Property | Value | Source |

| Primary Target | Dopamine D3 Receptor | [7] |

| Secondary Target | Dopamine D2 Receptor | [8] |

| Action | Agonist | [6][7] |

| ID50 for in vivo D3 binding | 0.07 mg/kg | [2] |

Dopamine D3 Receptor Signaling Cascade

Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a cascade of intracellular events. As a member of the D2-like receptor family, the D3 receptor is coupled to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream of this, the modulation of ion channels and other effector proteins can influence neuronal excitability and neurotransmitter release.

Caption: Workflow for testing 7-OH-DPAT in the MK-801 model.

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus:

-

An open field arena (e.g., 50 x 50 x 38 cm) made of a non-porous material. [9]* An overhead camera and video tracking software. [9] Procedure:

-

Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate. [10][11]2. Arena Preparation: Clean the arena thoroughly with a disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues. [10]3. Drug Administration: Administer 7-OH-DPAT or vehicle intraperitoneally (i.p.) at the desired time point before the test (e.g., 15-30 minutes). In the MK-801 model, the antagonist is typically given 30 minutes prior to the test. [12]4. Test Initiation: Gently place the animal in the center of the arena and start the recording immediately. [9][13]5. Test Duration: Allow the animal to explore the arena freely for a predetermined duration, typically 10-30 minutes. [9][11]6. Data Collection: The tracking software will record parameters such as:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (vertical activity)

-

-

Post-Test: Return the animal to its home cage. Clean the arena before testing the next animal.

Data Analysis:

-

Compare the total distance traveled between the MK-801 treated group and the group co-administered with 7-OH-DPAT. A significant reduction in hyperactivity by 7-OH-DPAT would suggest potential antipsychotic-like effects.

-

Analyze the time spent in the center of the arena as a measure of anxiety-like behavior.

Neurodevelopmental Models: Maternal Immune Activation (MIA)

Epidemiological studies have linked maternal infections during pregnancy to an increased risk of schizophrenia in the offspring. [14]The MIA model mimics this by exposing pregnant dams to an immune-activating agent, such as lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C). [14][15][16]The adult offspring exhibit a range of behavioral and neurochemical abnormalities relevant to schizophrenia, including deficits in sensorimotor gating.

Objective: To measure sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.

Apparatus:

-

A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response. [17][18][19] Procedure:

-

Acclimation: Acclimate the animal to the testing room for at least 30 minutes. [18]Place the animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB). [20]2. Stimuli:

-

Startle Pulse: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse: A weaker acoustic stimulus (e.g., 73-85 dB, 20 ms duration) that precedes the startle pulse by a short interval (e.g., 100 ms).

-

-

Trial Types: The session consists of a pseudo-randomized presentation of:

-

Pulse-alone trials (startle stimulus only).

-

Prepulse + Pulse trials.

-

No-stimulus trials (background noise only).

-

-

Habituation: The session typically begins with a few pulse-alone trials to habituate the initial, heightened startle response. [19]5. Data Collection: The system records the maximum startle amplitude for each trial.

Data Analysis:

-

Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) * 100]

-

Compare the %PPI between offspring from MIA-exposed dams and control dams. A deficit in PPI is expected in the MIA offspring.

-

Assess the ability of 7-OH-DPAT to reverse this deficit by administering it prior to the PPI test.

Interpreting Dose-Dependent Effects of 7-OH-DPAT

The biphasic effects of 7-OH-DPAT are critical to consider in experimental design and interpretation.

| Dose Range | Primary Receptor Target | Expected Behavioral Outcome in Rodents | Source |

| Low (e.g., 0.01 - 0.1 mg/kg) | D3 Receptors | Potentiation of latent inhibition (pro-cognitive), potential anxiolytic effects. | [8] |

| High (e.g., 1.0 - 5.0 mg/kg) | D2 and D3 Receptors | Blockade of latent inhibition, hyperactivity. | [8] |

| Variable | D3 Receptors | Biphasic effects on locomotor activity (low doses can potentiate, high doses can inhibit). | [21] |

These dose-dependent effects underscore the importance of conducting thorough dose-response studies to delineate the specific contributions of D3 and D2 receptor activation to the observed behavioral changes.

Conclusion and Future Directions

R(+)-7-OH-DPAT hydrobromide is a powerful tool for investigating the role of the dopamine D3 receptor in the pathophysiology of schizophrenia. By employing this selective agonist in validated animal models such as the NMDA receptor antagonist and MIA models, researchers can probe the therapeutic potential of D3 receptor modulation for positive, negative, and cognitive symptoms. The detailed protocols and experimental frameworks provided in this guide are intended to facilitate rigorous and reproducible preclinical research.

Future studies should aim to combine these behavioral assays with neurochemical and electrophysiological readouts to further elucidate the downstream consequences of 7-OH-DPAT administration. Understanding how D3 receptor activation alters neural circuitry and neurotransmitter systems in these models will be crucial for the translation of these preclinical findings into novel therapeutic strategies for schizophrenia.

References

-

Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Advantages and Limitations of Animal Schizophrenia Models. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Animal models of schizophrenia: a critical review - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Open field test for mice. (2024, January 31). Protocols.io. Retrieved January 23, 2026, from [Link]

-

Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena. (2015, April 1). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Assessing Prepulse Inhibition of Startle in Mice - PMC. (2018, April 5). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Role of D3 dopamine receptors in modulating neuroanatomical changes in response to antipsychotic administration. (2019, May 24). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Mesolimbic 7-OH-DPAT Affects Locomotor Activities in Rats. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Maternal immune activation: reporting guidelines to improve the rigor, reproducibility, and transparency of the model. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Theoretical signaling pathways of the dopamine D1/D3 receptors in the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

The effects of pramipexole on prepulse inhibition and locomotor activity in C57BL/6J mice. (n.d.). Retrieved January 23, 2026, from [Link]

-

Maternal Immune Activation and Schizophrenia–Evidence for an Immune Priming Disorder. (2021, February 16). Retrieved January 23, 2026, from [Link]

-

The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core. (2019, April 23). Cambridge Core. Retrieved January 23, 2026, from [Link]

-

Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved January 23, 2026, from [Link]

-

Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Dopamine receptor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Maternal Immune Activation and Schizophrenia–Evidence for an Immune Priming Disorder - PMC. (2021, February 17). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011, May 2). JoVE. Retrieved January 23, 2026, from [Link]

-

Rat Models of Schizophrenia Using the NMDA Receptor Antagonist Dizocilpine (MK-801). (n.d.). PsychoGenics Inc. Retrieved January 23, 2026, from [Link]

-

Rat Strain Differences in the Ability to Disrupt Sensorimotor Gating Are Limited to the Dopaminergic System, Specific to Prepulse Inhibition, and Unrelated to Changes in Startle Amplitude or Nucleus Accumbens Dopamine Receptor Sensitivity. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014, September 3). JoVE. Retrieved January 23, 2026, from [Link]

-

Maternal immune activation downregulates schizophrenia genes in the foetal mouse brain. (2021, November 15). Oxford Academic. Retrieved January 23, 2026, from [Link]

-

(PDF) Biomarkers of a five-domain translational substrate for schizophrenia and schizoaffective psychosis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits. (2018, February 11). Frontiers. Retrieved January 23, 2026, from [Link]

-

Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC. (2014, September 29). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Schematic drawing of the maternal immune activation (MIA) protocol and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Dopamine Receptor Agonist 7-OH-DPAT Modulates the Acquisition and Expression of Morphine-Induced Place Preference. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Voluntary wheel running ameliorates symptoms of MK-801-induced schizophrenia in mice. (2014, October 15). Retrieved January 23, 2026, from [Link]

-

ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). ACNP. Retrieved January 23, 2026, from [Link]

-

Auditory startle & Prepulse inhibition. (2024, January 4). MMPC. Retrieved January 23, 2026, from [Link]

-

The Effects of Pramipexole on Prepulse Inhibition and Locomotor Activity in C57BL/6J Mice. (n.d.). Retrieved January 23, 2026, from [Link]

-

Prepulse inhibition (PPI) of the Acoustic Startle Response. (n.d.). JCGGDB. Retrieved January 23, 2026, from [Link]

-

(+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Understanding translational research in schizophrenia: A novel insight into animal models. (n.d.). Retrieved January 23, 2026, from [Link]

-

Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A | PNAS. (n.d.). PNAS. Retrieved January 23, 2026, from [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]

- 4. Advantages and Limitations of Animal Schizophrenia Models [mdpi.com]

- 5. Role of D3 dopamine receptors in modulating neuroanatomical changes in response to antipsychotic administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 14. Maternal immune activation: reporting guidelines to improve the rigor, reproducibility, and transparency of the model - PMC [pmc.ncbi.nlm.nih.gov]